molecular formula C14H17F3N2O B13133650 1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]

1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]

Cat. No.: B13133650
M. Wt: 286.29 g/mol
InChI Key: XFHWASGBTFQPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] is a spirocyclic compound characterized by its unique structure, where an indoline and a piperidine ring share a single spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] typically involves multi-step reactions. One common method includes the cycloisomerization of tryptamine-ynamide using a silver triflate/N-fluorobenzenesulfonimide (NFSI) catalytic system . This method leverages the cation-π-π interactions between the substrate and the metal ligand to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing environmentally benign methods .

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Common in modifying the trifluoromethoxy group or other substituents on the indoline or piperidine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the rings .

Scientific Research Applications

1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure provides rigidity, allowing for precise interactions with three-dimensional protein targets. This can lead to inhibition or modulation of specific biological pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] stands out due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .

Properties

Molecular Formula

C14H17F3N2O

Molecular Weight

286.29 g/mol

IUPAC Name

1'-methyl-7-(trifluoromethoxy)spiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C14H17F3N2O/c1-19-7-5-13(6-8-19)9-18-12-10(13)3-2-4-11(12)20-14(15,16)17/h2-4,18H,5-9H2,1H3

InChI Key

XFHWASGBTFQPKV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C=CC=C3OC(F)(F)F

Origin of Product

United States

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